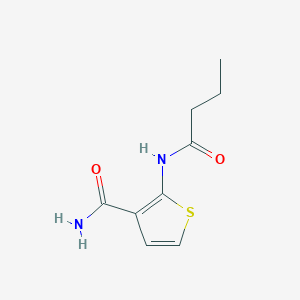

2-(Butanoylamino)thiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(butanoylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-3-7(12)11-9-6(8(10)13)4-5-14-9/h4-5H,2-3H2,1H3,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUOJZBSCYPNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CS1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Thiophene 3 Carboxamide Scaffolds

The thiophene-3-carboxamide (B1338676) core is a significant pharmacophore in medicinal chemistry and a versatile building block in materials science. Its prevalence in drug discovery is due to the thiophene (B33073) ring's ability to act as a bioisostere for the benzene (B151609) ring, often leading to improved pharmacological profiles.

Synthetic Methodologies and Chemical Transformations of 2 Butanoylamino Thiophene 3 Carboxamide

Established Synthetic Pathways to the Thiophene-3-carboxamide (B1338676) Core

The formation of the thiophene-3-carboxamide nucleus is a critical step, with several established methods available to heterocyclic chemists. The Gewald reaction is the most prominent and widely utilized of these, though other cyclocondensation strategies also provide viable routes.

Gewald Reaction and Its Adaptations for Thiophene-3-carboxamide Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. researchgate.netderpharmachemica.com In its classic form for synthesizing the precursor to the target molecule, the reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or in this case, cyanoacetamide), and elemental sulfur in the presence of a base. nih.govwikipedia.org

The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of cyanoacetamide, catalyzed by a base such as an amine (e.g., morpholine (B109124) or triethylamine). wikipedia.org This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur is followed by cyclization and tautomerization to yield the final 2-aminothiophene-3-carboxamide (B79593) product. wikipedia.org

Numerous adaptations to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and simplify purification. These include the use of microwave irradiation, which can significantly accelerate the reaction. derpharmachemica.comtubitak.gov.tr Solvent-free conditions and the use of solid supports like alumina (B75360) have also been explored as part of green chemistry initiatives. tubitak.gov.tr

Table 1: Variations and Conditions of the Gewald Reaction for 2-Aminothiophene Synthesis

| Variation | Carbonyl Source | Active Nitrile | Sulfur Source | Base/Catalyst | Conditions | Reference |

|---|---|---|---|---|---|---|

| Classical | Ketone/Aldehyde | Cyanoacetamide | Elemental Sulfur | Amine (e.g., Morpholine, Triethylamine) | Conventional heating in solvent (e.g., Ethanol, DMF) | tubitak.gov.tr |

| Microwave-Assisted | Ketone/Aldehyde | Cyanoacetamide | Elemental Sulfur | Morpholine / Alumina | Microwave irradiation, solvent-free | tubitak.gov.tr |

| Two-Step | Ketone/Aldehyde | Cyanoacetamide | Elemental Sulfur | Inorganic Base (e.g., K2CO3) | 1. Knoevenagel condensation; 2. Cyclization with sulfur | researchgate.net |

Alternative Cyclocondensation Approaches for Thiophene (B33073) Ring Formation

While the Gewald reaction is dominant, other cyclocondensation methods can also be employed to construct the thiophene ring. One notable alternative is the reaction of α-halocarbonyl compounds with alkali sulfides to generate an in situ α-mercaptoketone or aldehyde. tubitak.gov.tr This intermediate can then react with cyanoacetamide to form the 2-aminothiophene-3-carboxamide. However, this method is often hampered by the instability and difficult preparation of the starting α-mercaptocarbonyl compounds. tubitak.gov.tr

Another approach involves the reaction of compounds containing a thiocarbamoyl group with α-chloroacetamide derivatives. For instance, N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives can be cyclized with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like sodium methoxide (B1231860) to yield 3-aminothiophene derivatives. nih.gov While this specific example leads to a 3-aminothiophene, similar strategies can be adapted to form the 2-amino isomers.

Butanoylamino Moiety Introduction Strategies

Once the 2-aminothiophene-3-carboxamide core is synthesized, the next crucial step is the introduction of the butanoyl group at the 2-amino position to form the target compound.

Amidation Reactions at the 2-Position of Thiophene Ring

The most direct method for introducing the butanoyl group is through the acylation of the 2-amino group of 2-aminothiophene-3-carboxamide. This is a standard amidation reaction. The primary amine at the C2 position of the thiophene ring acts as a nucleophile, attacking an activated butyric acid derivative.

Commonly, butanoyl chloride or butyric anhydride (B1165640) is used as the acylating agent. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. nih.gov

Table 2: General Conditions for Amidation of 2-Aminothiophene-3-carboxamide

| Acylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|

| Butanoyl chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room temperature or gentle heating |

| Butyric anhydride | Triethylamine, DMAP (catalyst) | Dichloromethane (DCM), Acetonitrile | Room temperature |

Precursor Functionalization and Coupling Techniques

An alternative strategy involves functionalizing a precursor molecule before the thiophene ring is formed. For example, a cyanoacetamide derivative could first be N-acylated with butanoyl chloride. The resulting N-butanoyl-2-cyanoacetamide could then be subjected to Gewald reaction conditions. However, the reactivity of the acylated active methylene group might be altered, potentially affecting the course and yield of the cyclization.

Modern peptide coupling reagents can also be employed for the amidation step. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), often in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the coupling of butyric acid directly with the 2-aminothiophene-3-carboxamide precursor under mild conditions. nih.gov

Derivatization and Functionalization of 2-(Butanoylamino)thiophene-3-carboxamide

This compound possesses several reactive sites that allow for further derivatization, enabling the synthesis of a library of related compounds. The primary sites for functionalization are the carboxamide group at the 3-position and the thiophene ring itself, particularly at the unsubstituted C5 position.

The 2-acylamino group can direct further reactions. For instance, the amide nitrogen and the carbonyl oxygen can participate in cyclization reactions. A common transformation for 2-(acylamino)thiophene-3-carboxylates (esters) is their conversion into 4H-thieno[2,3-d] researchgate.netrsc.orgoxazin-4-ones. rsc.orgrsc.org These oxazinones are stable intermediates that can react with various nucleophiles (e.g., amines, hydrazines) to generate a diverse range of 3-substituted carboxamides. rsc.org

Furthermore, the reaction of 2-aminothiophene-3-carboxamide derivatives with nitriles or other bifunctional reagents can lead to the formation of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. tubitak.gov.tr While the N-butanoyl group in the target compound might influence the reactivity, similar cyclization strategies could be explored. Electrophilic substitution on the thiophene ring, typically at the electron-rich C5 position, is another potential avenue for derivatization, although the directing effects of the existing substituents would need to be considered.

Chemical Modifications at the Thiophene Ring (e.g., Electrophilic Substitution)

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Compared to benzene (B151609), thiophene is significantly more reactive. The reactivity is highest at the α-positions (C2 and C5). In this compound, the C2 position is occupied by the butanoylamino group, which is an ortho-, para-directing activator. Consequently, electrophilic substitution is strongly directed to the vacant C5 position. pharmaguideline.comresearchgate.net

Common electrophilic substitution reactions that can be performed on the thiophene ring of this compound include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Introduction of a halogen atom (Cl, Br, I) at the C5 position can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or acetic acid. Similarly, chlorination can be accomplished with N-chlorosuccinimide (NCS). researchgate.net

Nitration: The introduction of a nitro group (NO₂) onto the thiophene ring requires milder conditions than those used for benzene due to the ring's higher reactivity. A mixture of nitric acid and acetic anhydride is often employed to prevent oxidative degradation of the thiophene moiety.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) at the C5 position using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction must be conducted under carefully controlled conditions to avoid complexation of the catalyst with the sulfur atom or amide functionalities.

The table below summarizes potential electrophilic substitution reactions at the C5 position of the thiophene ring.

| Reaction | Electrophile Source | Typical Reagent(s) | Expected Product |

| Bromination | Br⁺ | N-Bromosuccinimide (NBS) | 5-Bromo-2-(butanoylamino)thiophene-3-carboxamide |

| Chlorination | Cl⁺ | N-Chlorosuccinimide (NCS) | 5-Chloro-2-(butanoylamino)thiophene-3-carboxamide |

| Nitration | NO₂⁺ | HNO₃ / Acetic Anhydride | 2-(Butanoylamino)-5-nitrothiophene-3-carboxamide |

| Acylation | RCO⁺ | Acyl chloride / AlCl₃ | 5-Acyl-2-(butanoylamino)thiophene-3-carboxamide |

Transformations Involving the Carboxamide Group

The carboxamide group at the C3 position is a robust functional group that can undergo several important chemical transformations, most notably reduction to an amine or hydrolysis to a carboxylic acid.

Reduction: The amide can be reduced to a primary amine. This transformation requires a powerful reducing agent, as amides are relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent like diethyl ether or THF. masterorganicchemistry.comlibretexts.org The reaction converts the carboxamide into an aminomethyl group. Standard sodium borohydride (B1222165) (NaBH₄) is not sufficiently reactive to reduce amides. libretexts.org

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction yields 2-(butanoylamino)thiophene-3-carboxylic acid.

These transformations are summarized in the following table.

| Transformation | Reagent(s) | Product |

| Reduction | 1. LiAlH₄ in THF2. H₂O workup | (2-(Butanoylamino)thiophen-3-yl)methanamine |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-(Butanoylamino)thiophene-3-carboxylic acid |

| Basic Hydrolysis | NaOH (aq), Heat | Sodium 2-(butanoylamino)thiophene-3-carboxylate |

Modifications of the Butanoylamino Side Chain

The butanoylamino side chain at the C2 position also contains an amide linkage, which can be chemically modified. The most common transformation is the hydrolysis of this amide bond to regenerate the parent 2-aminothiophene derivative.

Hydrolysis: Similar to the C3-carboxamide, the N-butanoyl group can be removed by hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding 2-aminothiophene-3-carboxamide and butanoic acid (or its salt). This deacylation can be useful if the acyl group was initially installed as a protecting group or if the free amino group is required for subsequent reactions.

| Transformation | Reagent(s) | Product(s) |

| Amide Hydrolysis | H₃O⁺ or OH⁻, Heat | 2-Aminothiophene-3-carboxamide + Butanoic acid (or salt) |

Optimization of Reaction Conditions and Yields

Key parameters for optimization include:

Catalyst/Base: While traditional methods use organic bases like morpholine or triethylamine, research has explored heterogeneous catalysts and milder bases to improve yields and simplify purification. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and yields. While alcohols or DMF are common, greener alternatives like water have been shown to be effective, often leading to product precipitation which simplifies isolation. nih.govlookchem.com

Temperature and Reaction Time: Conventional heating can require several hours. Microwave irradiation has been demonstrated to dramatically reduce reaction times, often from hours to minutes, while also improving yields. ijesi.org

Purification: Optimizing the reaction to yield a clean product that can be isolated by simple filtration or recrystallization, rather than chromatography, is a key goal for large-scale synthesis. lookchem.com

The subsequent N-acylation step is generally a high-yielding reaction, but optimization can involve screening different acylating agents (e.g., butanoyl chloride vs. butyric anhydride) and bases (e.g., pyridine vs. triethylamine) to maximize conversion and minimize side products.

The table below shows examples of different conditions reported for the Gewald synthesis of 2-aminothiophene derivatives.

| Carbonyl Compound | Nitrile | Sulfur Source | Catalyst/Solvent | Conditions | Yield | Reference |

| Ketones | Malononitrile | S₈ | Nano-ZnO | 100 °C, 6 h | 37–86% | nih.gov |

| Ketones | Cyanoacetamide | S₈ | Triethylamine/Water | Room Temp | 75–98% | nih.govlookchem.com |

| Ketones | Malononitrile | S₈ | [bmIm]OH (Ionic Liquid) | 60 °C, 2 h | 35–92% | nih.gov |

| Ketones | Malononitrile | S₈ | None | Ultrasound (300 W), 70 °C | 42–90% | nih.gov |

Green Chemistry Principles in the Synthesis of Thiophene-3-carboxamide Derivatives

Applying the principles of green chemistry to the synthesis of thiophene-3-carboxamides can significantly reduce the environmental impact of the process. ijnrd.org Key strategies include:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful green technology. It offers rapid, uniform heating, leading to drastically reduced reaction times, lower energy consumption, and often higher yields and purer products compared to conventional heating methods. acs.orgresearchgate.netresearchgate.net Ultrasound has also been used to promote Gewald reactions in aqueous media. nih.gov

Greener Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. For the Gewald reaction, water has been successfully employed as a solvent, which is non-toxic, inexpensive, and environmentally benign. nih.govlookchem.com In some cases, basic ionic liquids have been used as both the catalyst and solvent, offering potential for recyclability. nih.gov

Solvent-Free Reactions: An even greener approach is to eliminate the solvent entirely. Solvent-free syntheses can be achieved through mechanochemistry (ball milling) or by using solid-supported reagents. rsc.orgresearchgate.net These methods reduce waste and can lead to unique reactivity and higher efficiency.

Atom Economy: Multicomponent reactions like the Gewald synthesis are inherently atom-economical as they combine multiple starting materials into the final product in a single step, minimizing the formation of byproducts.

Use of Safer Reagents and Catalysts: Research into replacing hazardous reagents and volatile organic bases with more benign alternatives, such as solid-supported catalysts or recyclable ionic liquids, aligns with green chemistry principles. nih.gov

By integrating these approaches, the synthesis of this compound and related derivatives can be made more sustainable, efficient, and environmentally responsible.

Analytical Characterization and Structural Elucidation of 2 Butanoylamino Thiophene 3 Carboxamide and Its Analogues

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information, which, when combined, provides a detailed picture of the molecular framework.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

For 2-(acylamino)thiophene-3-carboxamide derivatives, the chemical shifts in ¹H NMR spectra are characteristic. The protons on the thiophene (B33073) ring typically appear as doublets in the aromatic region. For instance, in one analogue, the thiophene protons were observed as doublets at δ 8.00 (d, J = 3.5 Hz) and δ 7.60 (d, J = 4 Hz). nih.gov The N-H proton of the butanoylamino group is expected to appear as a singlet, often downfield, such as at δ 10.16 in a related structure. nih.gov The protons of the carboxamide group (-CONH₂) typically present as two distinct signals or a broad singlet. The aliphatic protons of the butanoyl group would appear in the upfield region (approx. δ 0.9-2.5 ppm), showing characteristic splitting patterns corresponding to their adjacent protons.

In ¹³C NMR spectra, the carbonyl carbons of the amide and carboxamide groups are the most deshielded, appearing significantly downfield (approx. δ 160-170 ppm). nih.gov The carbons of the thiophene ring typically resonate in the δ 100-150 ppm range. nih.govmdpi.com The aliphatic carbons of the butanoyl chain appear in the upfield region of the spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2-(Butanoylamino)thiophene-3-carboxamide

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiophene H-4, H-5 | 7.0 - 8.5 | 100 - 150 |

| Amide N-H | 9.5 - 10.5 (broad singlet) | - |

| Carboxamide -NH₂ | 7.0 - 8.0 (broad singlet) | - |

| Butanoyl α-CH₂ | 2.2 - 2.5 (triplet) | ~38 |

| Butanoyl β-CH₂ | 1.6 - 1.8 (sextet) | ~19 |

| Butanoyl γ-CH₃ | 0.9 - 1.0 (triplet) | ~13 |

| C=O (Butanoylamino) | - | 165 - 170 |

| C=O (Carboxamide) | - | 163 - 168 |

Note: Data are estimated based on values reported for analogous structures. Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₂N₂O₂S) is 213.0692. nih.gov

In HRMS analysis of analogous thiophene carboxamides, the experimentally observed mass-to-charge ratio (m/z) typically aligns closely with the calculated value, often to within a few parts per million (ppm), confirming the elemental composition. nih.govmdpi.com For example, a related thiophene carboxamide derivative with a calculated m/z of 388.1019 for [M+H]⁺ showed an experimental value of 388.1073. nih.gov

The fragmentation pattern in the mass spectrum provides further structural information. For amide-containing compounds, a common fragmentation pathway is the cleavage of the C-N or C-C bonds adjacent to the carbonyl groups. libretexts.org A characteristic fragmentation for this compound would be the alpha-cleavage to lose the propyl group, or cleavage to form an acylium ion (R-CO⁺). libretexts.org

Table 2: Illustrative HRMS Data for an Analogous Thiophene Carboxamide Derivative

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 388.1019 | 388.1073 | nih.gov |

| [M+H]⁺ | 692.15197 | 692.15204 | mdpi.com |

| [M+H]⁺ | 354.1328 | 354.1347 | researchgate.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the amide and carboxamide groups.

Key expected absorptions include:

N-H Stretching: The N-H bonds of both the secondary amide and the primary carboxamide will show stretching vibrations in the range of 3100-3500 cm⁻¹. Primary amides (-CONH₂) typically show two bands in this region corresponding to symmetric and asymmetric stretching.

C=O Stretching (Amide I): This is a very strong and characteristic absorption. The butanoylamino and carboxamide carbonyl groups will likely have overlapping, strong bands around 1640-1680 cm⁻¹.

N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, appears around 1550-1640 cm⁻¹ for secondary amides.

C-H Stretching: Aliphatic C-H stretching from the butanoyl group will be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the thiophene ring appears just above 3000 cm⁻¹.

Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring are expected in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3100 - 3500 | Medium-Strong |

| Carboxamide -NH₂ | Stretching | 3100 - 3500 (two bands) | Medium-Strong |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1550 - 1640 | Medium-Strong |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods elucidate the molecular structure, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a compound in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. rsc.org Crystal structures of numerous 2-aminothiophene and thiophene-3-carboxamide (B1338676) analogues have been reported, providing a strong basis for understanding the solid-state features of this compound. researchgate.netnih.govresearchgate.net

The conformation of 2-(acylamino)thiophene-3-carboxamides is often constrained by intramolecular interactions. A common feature in related crystal structures is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amide N-H donor and the carbonyl oxygen of the adjacent carboxamide group (or vice versa). researchgate.netnih.gov This interaction significantly restricts the rotation around the C2-N and C3-C(O) bonds, leading to a relatively planar conformation of the thiophene ring and its substituents. This planarity can be quantified by measuring the torsion angles. For example, the torsion angle describing the orientation of the acylamino group relative to the thiophene ring would be close to 0° or 180°.

Table 4: Representative Torsion Angles in Thiophene Carboxamide Analogues

| Torsion Angle | Description | Typical Value (degrees) | Consequence |

| C3-C2-N-C(O) | Orientation of acylamino group | ~180 | Co-planar arrangement with thiophene ring |

| C2-C3-C(O)-N | Orientation of carboxamide group | ~0 or ~180 | Co-planar arrangement with thiophene ring |

| C2-N-C(O)-C(alkyl) | Orientation of alkyl chain | Variable | Defines position of the butanoyl chain |

Note: Values are generalized from related structures and indicate the tendency towards planarity locked by intramolecular hydrogen bonds.

The crystal packing of this compound is expected to be dominated by hydrogen bonding. In addition to the previously mentioned intramolecular N-H···O hydrogen bond, the primary carboxamide group (-CONH₂) is an excellent hydrogen bond donor and acceptor. nih.gov

Table 5: Typical Hydrogen Bond Geometries in Thiophene Carboxamide Crystal Structures

| Interaction | Type | D···A Distance (Å) | D-H···A Angle (°) | Resulting Motif |

| Amide N-H···O=C (Carboxamide) | Intramolecular | 2.6 - 2.8 | 140 - 160 | S(6) pseudo-ring researchgate.net |

| Carboxamide N-H···O=C (Amide) | Intermolecular | 2.8 - 3.1 | 150 - 175 | Chains, Dimers researchgate.net |

| Carboxamide N-H···O=C (Carboxamide) | Intermolecular | 2.8 - 3.1 | 150 - 175 | Chains, Dimers |

Note: D = Donor atom (N), A = Acceptor atom (O). Data are representative values from analogous crystal structures.

Chromatographic Purity Assessment and Isolation Techniques

The purification and assessment of purity for this compound and its analogues are critical steps in their synthesis and characterization, ensuring that the compounds are free from starting materials, reagents, and byproducts. Chromatographic techniques, particularly column chromatography for isolation and thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment, are indispensable tools in this process.

Thin-Layer Chromatography (TLC) is frequently employed for the rapid, qualitative monitoring of reaction progress and for the preliminary determination of appropriate solvent systems for column chromatography. For thiophene carboxamide derivatives, TLC is typically performed on silica (B1680970) gel-coated plates. mdpi.com The choice of eluent is crucial for achieving good separation. A common mobile phase for this class of compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). mdpi.com The ratio of these solvents is adjusted to achieve a retention factor (Rf) that allows for clear separation of the desired product from impurities. chemistryhall.comlibretexts.org Visualization of the spots on the TLC plate is often accomplished using ultraviolet (UV) light. nih.gov

Column Chromatography serves as the primary method for the purification of this compound and its analogues on a preparative scale. mdpi.com The stationary phase is typically silica gel. mdpi.com The selection of the mobile phase, or eluent, is guided by preliminary TLC analysis. chemistryhall.com The goal is to find a solvent system where the target compound has a moderate retention factor, allowing it to be separated from more polar and less polar impurities. For analogous thiophene carboxamide scaffolds, mixtures of ethyl acetate and hexane have been successfully used. mdpi.com The fractions collected from the column are analyzed by TLC to identify and combine those containing the pure product.

The following table illustrates typical conditions used for the column chromatographic purification of thiophene carboxamide derivatives, which are applicable to this compound.

Table 1: Illustrative Column Chromatography Conditions for Thiophene Carboxamide Analogues

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 400–600 mesh) mdpi.com |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane mixtures mdpi.com |

| Typical Eluent Ratio | 8:2 (Ethyl Acetate:Hexane) mdpi.com |

| Monitoring Technique | Thin-Layer Chromatography (TLC) nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative assessment of the purity of the final compound. nih.gov For thiophene-3-carboxamide derivatives, reversed-phase HPLC is a common method. nih.gov This technique utilizes a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. nih.gov A gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation of all components in the sample. nih.gov The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected, typically at a specific UV wavelength. nih.gov

Below is a table summarizing a representative set of HPLC conditions for the purity analysis of related thiophene-3-carboxamide derivatives.

Table 2: Representative HPLC Conditions for Purity Assessment of Thiophene-3-carboxamide Analogues

| Parameter | Description |

|---|---|

| Column | Reversed-phase, e.g., Atlantis T3, 3 µm, 4.6 x 150 mm nih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Gradient | Linear gradient from 5% B to 95% B over 15 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov |

Through the combined application of these chromatographic techniques, this compound and its analogues can be effectively isolated in high purity, and this purity can be reliably quantified. The specific conditions, such as solvent ratios and gradients, may require optimization for each specific analogue to achieve the best results.

Computational Chemistry and Molecular Modeling Studies of 2 Butanoylamino Thiophene 3 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and energetic properties of 2-(Butanoylamino)thiophene-3-carboxamide. nih.govresearchgate.net These calculations offer a detailed understanding of the molecule's intrinsic characteristics.

The electronic properties of a molecule are crucial for understanding its reactivity and stability. mdpi.com Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A larger energy gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. mdpi.com

For thiophene (B33073) carboxamide derivatives, DFT calculations are used to map the electron density distribution of these frontier orbitals. nih.govmdpi.com The HOMO is often localized on the electron-rich thiophene ring, particularly the sulfur atom, indicating this region is prone to electrophilic attack. researchgate.netmdpi.com Conversely, the LUMO is typically distributed over the carboxamide and butanoylamino substituents, which act as electron-withdrawing groups. mdpi.com This distribution highlights the areas susceptible to nucleophilic attack. The calculated energy values of HOMO, LUMO, and the energy gap provide quantitative measures of the molecule's electronic behavior and potential for intermolecular interactions. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Carboxamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Derivative 2b mdpi.com | -0.2013 | -0.0681 | 0.1332 |

| Thiophene Derivative 2e mdpi.com | -0.2091 | -0.0554 | 0.1537 |

| Thiophene Derivative 5b researchgate.net | -4.89 | -3.22 | 1.66 |

This table presents data for related thiophene carboxamide derivatives to illustrate the typical range of values obtained through DFT calculations.

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum energy. nih.gov Using methods like DFT with a specific basis set (e.g., B3LYP/6-31G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles of this compound. nih.gov

The thiophene ring itself is aromatic and planar. mdpi.com However, the substituents—the butanoylamino group at position 2 and the carboxamide group at position 3—can rotate. The optimization process identifies the preferred orientation of these groups relative to the thiophene ring to minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds. nih.gov For instance, an intramolecular hydrogen bond can form between the amide groups, which locks the molecular conformation and reduces flexibility. nih.gov Analyzing the energy landscape by calculating the energy of various conformers (rotamers) helps to understand the molecule's flexibility and the energy barriers between different stable states.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target, usually a protein). researchgate.net This method is crucial for predicting how the compound might interact with biological targets and is a cornerstone of structure-based drug design. bohrium.com

Binding site analysis involves identifying the specific pocket or cavity on a target protein where the ligand can bind. Once this compound is computationally "docked" into the active site of a target protein, the specific interactions between the ligand and the protein's amino acid residues are analyzed.

Studies on similar thiophene carboxamide derivatives have shown several key types of interactions:

Hydrogen Bonds: The carboxamide and butanoylamino groups contain hydrogen bond donors (N-H) and acceptors (C=O), which can form strong, directional interactions with polar amino acid residues in the binding site, such as glutamine or serine. mdpi.comnih.gov

Hydrophobic Interactions: The thiophene ring and the butyl chain of the butanoylamino group can form non-polar interactions with hydrophobic amino acid residues like valine or leucine. mdpi.com

π-Stacking and π-Cationic Interactions: The aromatic thiophene ring can engage in π-π stacking with aromatic residues (e.g., phenylalanine) or π-cationic interactions with positively charged residues (e.g., lysine). mdpi.comnih.gov

These interactions collectively stabilize the ligand within the binding pocket. For example, in studies of thiophene carboxamide derivatives targeting c-Jun N-Terminal Kinase (JNK1), the carboxamide NH₂ was observed forming hydrogen bonds with the side-chain atoms of Gln37. nih.gov

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A lower (more negative) binding score generally indicates a more favorable and stable interaction. These scores allow for the ranking of different compounds and the prediction of their potential potency.

By comparing the interaction patterns and binding affinities of a series of related compounds, researchers can develop a Structure-Activity Relationship (SAR). This helps to understand which chemical features of the molecule are essential for binding. For instance, the presence and position of hydrogen bond donors and acceptors on the thiophene carboxamide scaffold are critical for activity. nih.gov The docking results for derivatives have shown binding scores ranging from -6 to -12 kcal/mol, indicating significant interaction with their respective protein targets. researchgate.net

Table 2: Example Docking Scores and Binding Energies for Thiophene Carboxamide Derivatives with Protein Targets

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (MM-GBSA) | Key Interacting Residues |

|---|---|---|---|---|

| Thiophene Derivative 2b nih.gov | Tubulin | -6.91 | -61.23 | N-101 (H-bond) |

| Thiophene Derivative 2e nih.gov | Tubulin | -7.13 | -64.45 | S-178, Q-245 (H-bonds) |

This table showcases data from related compounds to exemplify the outputs of molecular docking simulations.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, typically over a timescale of nanoseconds to microseconds.

For the this compound-protein complex, MD simulations can:

Assess Stability: By tracking the ligand's position and conformation within the binding site over time, MD can confirm whether the binding pose predicted by docking is stable.

Reveal Conformational Changes: Both the ligand and the protein can change their shapes upon binding. MD simulations can capture these induced-fit effects.

Analyze Water's Role: MD explicitly simulates water molecules, which can play a crucial role in mediating ligand-protein interactions.

Provide More Accurate Binding Energy Calculations: Techniques like MM-PBSA and MM-GBSA can be applied to MD trajectories to provide a more refined estimation of the binding free energy.

Studies on related thiophene carboxamide derivatives have used MD simulations of up to 100 nanoseconds to confirm the stability and compactness of the ligand-tubulin complex, asserting a stable binding profile. nih.gov

Conformational Stability and Dynamic Behavior in Solution

The conformational landscape of this compound is critical to its molecular recognition and biological activity. Computational studies on related thiophene-3-carboxamide (B1338676) derivatives have revealed key structural features that dictate their stability. A significant factor in the conformational rigidity of this class of compounds is the potential for intramolecular hydrogen bonding. nih.gov Specifically, an intramolecular N-H···N hydrogen bond can form between the amide proton of the butanoylamino group at the 2-position and the nitrogen atom of the carboxamide group at the 3-position. nih.govresearchgate.net This interaction creates a stable pseudo-six-membered ring, which significantly restricts the rotational freedom around the C2-N and C3-C bonds, effectively "locking" the molecular conformation. nih.govresearchgate.net

This locked conformation minimizes the conformational flexibility of the molecule in solution. researchgate.net The planarity between the thiophene ring and the substituent groups is a common feature in related structures, which can influence crystal packing and intermolecular interactions. nih.gov While X-ray crystallography studies on analogous compounds have confirmed this planarity and the presence of such intramolecular bonds in the solid state, the dynamic behavior in solution would involve subtle fluctuations around this stable conformation. nih.gov Molecular dynamics (MD) simulations in an explicit solvent environment could further elucidate the stability of this hydrogen bond and map the energy landscape of other accessible, albeit less populated, conformers.

Ligand-Protein Complex Dynamics and Trajectories

Molecular dynamics (MD) simulations are a powerful tool for understanding the stability and dynamic behavior of a ligand when bound to its protein target. researchgate.netuzh.ch For analogues of this compound, MD simulations have been employed to assess the stability of ligand-protein complexes over time, typically on a nanosecond timescale. nih.gov The primary metrics used to analyze these simulation trajectories are the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the radius of gyration (Rg). nih.govaalto.fi

RMSF analysis provides insight into the flexibility of individual amino acid residues in the protein upon ligand binding. researchgate.net Residues that interact directly with the ligand are often observed to have lower RMSF values, indicating they are stabilized by the binding event. The trajectory analysis also reveals the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. researchgate.netnih.gov In studies of related compounds binding to c-Jun N-terminal kinase (JNK), simulations showed that hydrogen bonds could form between the carboxamide group and backbone atoms of the protein, contributing to the stability of the complex. nih.gov

| Interaction Analysis | Tracks the formation and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein. nih.gov | Persistent key interactions throughout the simulation confirm their importance for binding affinity and stability. researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. drugdesign.org For the thiophene-3-carboxamide scaffold, SAR studies have identified several key structural features that govern biological activity. nih.gov

Key SAR findings for thiophene-3-carboxamide analogues include:

Position of the Carboxamide Group : The placement of the carboxamide group on the thiophene ring is critical. For JNK1 inhibitors, moving the carboxamide from the 3-position to the 5-position resulted in a complete loss of activity. nih.gov

Substituents on the Thiophene Ring : Substitution on the 4 and 5-positions of the thiophene ring is generally detrimental to activity. For instance, methyl or dimethyl substitutions at these positions led to less active JNK inhibitors compared to the unsubstituted analogue. nih.gov

The Carboxamide Moiety : Bioisosteric replacement of the 3-carboxamide group with an acid or an ester group led to a significant loss of JNK1 inhibitory activity, highlighting the importance of the primary amide for target interaction. nih.gov

The Acylamino Side Chain : Modifications to the acylamino group at the 2-position significantly impact potency and selectivity. This position is a key vector for exploring interactions with different subpockets of a target binding site. nih.gov

QSAR models provide a mathematical correlation between the chemical structure and biological activity. jetir.org A 2D-QSAR study performed on a series of substituted thiophene carboxamide derivatives as anti-tubercular agents identified the importance of specific physicochemical properties. jetir.org The resulting model indicated that topological, electronic, and spatial parameters significantly influence the activity. Descriptors such as the electrotopological state indices for specific atoms (e.g., SsNH2E-index, SdOE-index) and atom-pair counts over certain bond distances (e.g., T_T_N_6) were found to be crucial in determining the binding affinity for the target receptors. jetir.org Such models are valuable for predicting the activity of new analogues and guiding the rational design of more potent compounds. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) for Thiophene-3-carboxamide Analogues

| Structural Position | Modification | Effect on Biological Activity (Example Target) | Reference |

|---|---|---|---|

| 3-Position | Replacement of carboxamide with ester or carboxylic acid | Significant loss of activity (JNK1) | nih.gov |

| 3-Position | Moving carboxamide to the 5-position | Complete loss of activity (JNK1) | nih.gov |

| 4,5-Positions | Addition of methyl or dimethyl groups | Decreased activity (JNK1) | nih.gov |

| 2-Position (Acylamino group) | Variation of the acyl chain and aryl groups | Modulates potency and selectivity (Various targets) | nih.govmdpi.com |

| Thiophene Ring | Replacement with a phenyl ring | Drastic drop in activity (JNK1) | nih.gov |

Cheminformatics and Data Mining for Related Thiophene-3-carboxamide Analogues

Cheminformatics and data mining play a crucial role in navigating the vast chemical space of thiophene-3-carboxamide analogues to identify promising drug candidates. bohrium.com Researchers have synthesized and screened libraries of these compounds against various biological targets, generating large datasets of chemical structures and associated biological activities. mdpi.comnih.gov

Cheminformatics tools are employed to analyze these datasets to extract meaningful patterns and build predictive models. A common application is the calculation of molecular descriptors—numerical representations of a molecule's physicochemical and structural properties. These descriptors are used to perform similarity searches, cluster compounds into structurally related groups, and develop QSAR models as described previously. jetir.orgmdpi.com

Furthermore, cheminformatics approaches are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity (ADME-T) of virtual or newly synthesized compounds. mdpi.com By analyzing parameters such as molecular weight, lipophilicity (logP), polar surface area (PSA), and solubility, researchers can filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process, saving time and resources. mdpi.com For example, studies on thiophene carboxamide derivatives as anticancer agents have utilized these computational tools to ensure the designed molecules possess drug-like properties comparable to FDA-approved drugs. mdpi.com Data mining of biological screening results, combined with structural information, helps in identifying the "pharmacophore," the essential three-dimensional arrangement of functional groups required for biological activity, which further guides the design of novel and more potent analogues. bohrium.com

Biological Activity Profiles and Pharmacological Significance of Thiophene 3 Carboxamide Derivatives

General Biological Activities Associated with Thiophene (B33073) Derivatives

The thiophene ring is a significant heterocyclic structure found in a vast number of medicinal compounds, making it a point of great interest for medicinal chemists. nih.govnih.gov Thiophene derivatives are recognized for their wide-ranging pharmacological properties, which are attributed to the unique electronic distribution and molecular geometry resulting from the presence of a sulfur atom in the aromatic ring. nih.govnih.gov These structural characteristics enhance the reactivity and biological potential of thiophene-based molecules. nih.gov As a result, these compounds have demonstrated remarkable applications in various therapeutic areas, including as antimicrobial, anti-inflammatory, anticancer, and antihypertensive agents. nih.govmdpi.comnih.gov The versatility of the thiophene scaffold allows for functionalization, which can improve selectivity and potency, making it an attractive candidate in the discovery of novel drugs. nih.gov

Thiophene derivatives have been extensively studied for their significant antimicrobial activity against a variety of bacterial and fungal pathogens. nih.gov The incorporation of the thiophene nucleus is a key feature in many compounds exhibiting potent antibacterial and antifungal effects. nih.govresearchgate.net

Research has demonstrated the efficacy of newly synthesized thiophene derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, certain diazepine (B8756704) derivatives of thiophene have shown excellent activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov In another study, two specific thiophene-3-carboxamide (B1338676) derivatives, (I) and (II), were reported to possess both antibacterial and antifungal properties. nih.govresearchgate.net

The structural features of these derivatives play a crucial role in their antimicrobial action. The presence of a thiophene ring combined with amide and piperidinyl groups has been shown to be important for interacting with bacterial outer membrane proteins, contributing to their antibacterial effect. frontiersin.org Some novel armed thiophene derivatives have demonstrated promising activity against P. aeruginosa, with one derivative proving to be more potent than the standard drug gentamicin. nih.gov Similarly, other synthesized compounds have shown high antimicrobial activity when compared against ampicillin. researchgate.net

The following table summarizes the antimicrobial activities of selected thiophene derivatives.

| Compound Type | Test Organism | Activity Noted | Reference |

| Thiophene-diazepines (7a, b) | S. aureus, P. aeruginosa (bacteria) | Excellent antibacterial activity | nih.gov |

| Thiophene-diazepines (7a, b) | C. albicans (fungus) | Excellent antifungal activity | nih.gov |

| Thiophene derivative 7 | P. aeruginosa (bacteria) | More potent than gentamicin | nih.gov |

| Thiophene derivative 12b | Bacteria | High activity against Ampicillin | researchgate.net |

| Thiophene-3-carboxamides (I, II) | Bacteria and Fungi | Antibacterial and antifungal activities | nih.gov |

Thiophene-based compounds are recognized as privileged structures in the design and discovery of new anti-inflammatory agents. nih.govresearchgate.net Several commercially available drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene core and are known for their anti-inflammatory properties. nih.govresearchgate.net Thiophene derivatives have shown potential in modulating inflammatory pathways, primarily through the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net

The anti-inflammatory mechanism of these compounds is often linked to their ability to reduce the expression of pro-inflammatory genes. For example, specific thiophene derivatives have been shown to decrease the expression of genes for IL-1β, IL-6, TNF-α, and iNOS. nih.gov The structural elements, such as the substitution pattern on the thiophene ring, are critical for this activity. The presence of carboxylic acids, amides, and methoxy (B1213986) groups has been highlighted as important for biological target recognition and the inhibition of COX and LOX enzymes. researchgate.net In one study, a thiophene derivative demonstrated better in vitro anti-inflammatory activity on macrophages than salicylic (B10762653) acid, with its effect being dose-dependent. nih.gov

The thiophene carboxamide scaffold has emerged as a promising framework for the development of potent anticancer agents. nih.govmdpi.com These derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines. nih.govmdpi.com The planar and aromatic nature of the thiophene ring facilitates binding to biological receptors, including cancer-related proteins like kinases and apoptosis modulators. nih.gov

Several studies have synthesized and evaluated novel thiophene carboxamide derivatives, revealing significant cytotoxic effects. For instance, a series of compounds (MB-D1, MB-D2, MB-D4) showed promising antiproliferative activity against human melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines. nih.govmdpi.com The compound MB-D2 was particularly effective, inducing caspase 3/7 activation and mitochondrial depolarization, with high selectivity for A375 cancer cells over normal cells. nih.govbohrium.com Another study focused on derivatives designed as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent. mdpi.combohrium.comnih.gov Compounds 2b and 2e from this series were highly active against the Hep3B liver cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. mdpi.comnih.gov

The mechanism of action for these anticancer agents can be multifaceted. Some derivatives function as potent VEGFR-2 inhibitors, which is a key target in tumor angiogenesis. nih.gov Compound 14d, a thiophene-3-carboxamide derivative, not only showed excellent VEGFR-2 inhibitory activity (IC50 of 191.1 nM) but also induced cancer cell death by promoting ROS production and apoptosis. nih.gov

The table below presents the anticancer activity of representative thiophene carboxamide derivatives.

| Compound | Cancer Cell Line | Activity (IC50 or % Viability) | Reference |

| MB-D2 | A375 (Melanoma) | High cytotoxicity | nih.gov |

| MB-D2 | MCF-7 (Breast) | 38.93% cell viability @ 100 µM | nih.govmdpi.com |

| MB-D2 | HT-29 (Colorectal) | 30.6% cell viability @ 100 µM | mdpi.com |

| MB-D4 | MCF-7 (Breast) | 53.98% cell viability @ 100 µM | nih.gov |

| 2b | Hep3B (Liver) | IC50 = 5.46 µM | mdpi.comnih.gov |

| 2e | Hep3B (Liver) | IC50 = 12.58 µM | mdpi.comnih.gov |

| 14d | VEGFR-2 Inhibition | IC50 = 191.1 nM | nih.gov |

Thiophene and its derivatives have been shown to possess antioxidant and antiradical properties. mdpi.comresearchgate.net Studies utilizing methods such as the oxygen radical absorbance capacity (ORAC) have demonstrated the ability of these compounds to scavenge peroxyradicals. researchgate.net The antiradical capacity of aminocarbonitrile derivatives of thiophene, in particular, has been noted to be significantly higher than that of simple analogues and even traditional antioxidants like Trolox and butylatedhydroxytoluene (BHT). mdpi.com

The antioxidant activity is also evident from their ability to react with stable radicals like 2,2'-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net The data suggest that thiophene aminocarbonitrile derivatives could be potential agents against pathologies related to oxidative stress. mdpi.com Furthermore, certain fused thiophene derivatives, such as tetrahydrobenzo[b]thiophenes, are recognized for their potent antioxidant activities, demonstrating the ability to inhibit free radical-induced lipid oxidation. nih.gov

Beyond the activities previously discussed, thiophene derivatives are associated with other important pharmacological effects, notably as antihypertensive and anticonvulsant agents. nih.govmdpi.comnih.gov

The potential for antihypertensive activity has been noted in the broader class of thiophene-containing compounds. nih.govmdpi.com For example, pargyline, a derivative of benzylamine (B48309) which shares structural similarities with some thiophene derivatives, has been used as an antihypertensive agent. wikipedia.org

The anticonvulsant properties of thiophene derivatives have been more extensively documented. The thiophene ring is a pharmacophoric fragment in several compounds active against seizures. nih.gov For instance, the antiepileptic drug Tiagabine contains a thiophene ring. nih.gov New hybrid compounds combining a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core have been synthesized and evaluated in animal models of epilepsy. nih.gov Several of these compounds showed significant anticonvulsant activity in the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net One compound, in particular, protected 50% of the tested animals in the scPTZ test and significantly prolonged the latency to the first seizure. nih.gov Other research has also focused on synthesizing and evaluating spirobenzothiophene-thiazolidinone derivatives for their anticonvulsant activity. orientjchem.org

Mechanistic Investigations into the Biological Actions of 2 Butanoylamino Thiophene 3 Carboxamide Analogues

Enzyme Inhibition Studies and Target Identification

Kinase Pathway Modulation

Analogues of 2-(butanoylamino)thiophene-3-carboxamide have been identified as potent inhibitors of several protein kinases that are crucial for tumor growth and survival.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A series of novel thiophene-3-carboxamide (B1338676) derivatives based on the compound PAN-90806 have been developed as VEGFR-2 inhibitors. nih.gov One particularly potent analogue, compound 14d , demonstrated effective VEGFR-2 inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 191.1 nM. nih.gov Cellular thermal shift assays (CETSA) confirmed that VEGFR-2 is a direct target of compound 14d in cell lines. nih.gov Furthermore, this compound was shown to inhibit the phosphorylation of VEGFR-2 protein in the A549 lung cancer cell line, effectively blocking its downstream signaling. nih.gov

JNK: The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated in response to a variety of cellular stresses and are involved in the regulation of apoptosis (programmed cell death). A novel series of thiophene-3-carboxamide derivatives have been studied as JNK inhibitors. Intriguingly, these compounds exhibit a dual inhibitory mechanism, functioning as both ATP mimetics, which bind to the ATP-binding site of the kinase, and as JIP mimetics, which interfere with the docking site for JNK-interacting proteins.

Mitochondrial Complex Interactions

Beyond kinase inhibition, certain analogues have been shown to target cellular metabolism by interacting with mitochondrial complexes. The analogue JCI-20679 , which is based on the structure of annonaceous acetogenins, has been identified as an inhibitor of mitochondrial complex I. mdpi.com This inhibition disrupts the electron transport chain, a critical process for ATP production, leading to a depletion of cellular energy and contributing to the compound's antitumor activity. Another structurally simplified analogue, NK-128 , also functions by inhibiting oxidative phosphorylation (OXPHOS), demonstrating the importance of this mechanism for the thiophene (B33073) carboxamide class. mdpi.com

Protein-Ligand Interaction Analysis

To understand the basis of their inhibitory activity, computational studies have been employed to analyze the interaction between thiophene-3-carboxamide analogues and their protein targets. Molecular docking and molecular dynamics simulations for the potent VEGFR-2 inhibitor, compound 14d , have shown that it can bind stably to the active site of the VEGFR-2 kinase domain. nih.gov These computational models are crucial for structure-activity relationship (SAR) studies, which help in the design and optimization of more potent and selective inhibitors. For instance, analysis of VEGFR-2 interactions has identified key residues such as Asp1046, Cys919, and Glu885 as critical for the binding of inhibitors. nih.gov

Cellular Pathway Modulation

The enzymatic inhibition exerted by these compounds translates into significant effects on crucial cellular pathways that govern cell proliferation, survival, and the tumor microenvironment.

Cell Cycle Regulation and Apoptosis Induction

A primary mechanism by which this compound analogues induce cancer cell death is through the disruption of the cell cycle and the activation of apoptosis. The VEGFR-2 inhibitor, compound 14d , was found to block the cell cycle, preventing cancer cells from progressing through the phases of division. nih.gov This cell cycle arrest is often a prelude to apoptosis. nih.govmdpi.com

Many thiophene carboxamide derivatives have been shown to be potent inducers of apoptosis. nih.gov The induction of apoptosis is confirmed by the activation of key executioner proteins, caspases. Treatment with these compounds leads to the activation of caspase-3 and caspase-7, which are central to the apoptotic pathway. nih.gov This activation can be triggered through both the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.gov The intrinsic pathway is often initiated by cellular stressors, leading to the release of cytochrome C from the mitochondria, which ultimately activates the caspase cascade. nih.gov

Angiogenesis Inhibition

Consistent with their potent inhibition of VEGFR-2, these compounds are effective inhibitors of angiogenesis. The formation of new blood vessels is a critical step for tumors to grow beyond a certain size. In vitro assays, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay, are used to model this process. eurofinsdiscovery.comnih.gov In this assay, endothelial cells are cultured on a basement membrane extract where they form capillary-like structures. nih.gov The VEGFR-2 inhibitor 14d was shown to inhibit HUVEC tube formation in a dose-dependent manner, providing direct evidence of its anti-angiogenic properties. nih.gov This disruption of the capillary-like network demonstrates the potential of these compounds to cut off a tumor's blood supply. nih.gov

Effects on Spheroid Formation in Cell Models

The use of three-dimensional (3D) cell culture models, such as multicellular tumor spheroids (MCTS), provides a more biologically relevant system for testing therapeutic compounds by mimicking the characteristics of solid tumors. Investigations into the effects of this compound analogues on these models have revealed significant impacts on cancer cell aggregation and spheroid morphology.

In studies using the Hep3B hepatocellular carcinoma cell line, certain thiophene carboxamide derivatives demonstrated a notable ability to disrupt the typical formation of large, round spheroids. nih.gov Specifically, compounds identified as 2b and 2e were observed to interfere with the surface of the forming spheroids, compelling the cancer cells to aggregate into a more globular shape. nih.gov This alteration in 3D morphology suggests an interference with cell-cell adhesion and the extracellular matrix organization, which are critical for tumor growth and integrity.

The cytotoxic activity of these compounds was also quantified, providing a basis for their observed effects on spheroid formation. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most active molecules against the Hep3B cell line.

| Compound | IC50 against Hep3B (µM) |

|---|---|

| 2b | 5.46 |

| 2e | 12.58 |

These findings highlight the potential of the thiophene carboxamide scaffold in disrupting the 3D architecture of tumors. The observed effects suggest that beyond simple cytotoxicity, these compounds may modulate the physical and structural characteristics of cancer cell aggregates. nih.gov

Bio-isosteric Replacement Studies and Pharmacophore Features

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of bioactive molecules. ufrj.br It involves the substitution of atoms, functional groups, or fragments within a lead compound with other moieties that possess similar physicochemical or steric properties, with the goal of enhancing pharmacological activity, improving pharmacokinetic profiles, or reducing toxicity. drughunter.com This strategy has been applied to analogues of this compound to probe their structure-activity relationships.

The core 2-aminothiophene-3-carboxamide (B79593) scaffold possesses several key pharmacophore features. A pharmacophore is the specific three-dimensional arrangement of chemical features that a drug molecule must possess to ensure its optimal interaction with a specific biological target. The thiophene ring itself is a critical pharmacophoric element. Its aromaticity and planarity can enhance binding to biological receptors through interactions such as π–π stacking. mdpi.comnih.gov The sulfur atom's electron delocalization within the π-system contributes to the ring's character as a reactive analogue of a benzene (B151609) ring, making it a valuable pharmacophore with diverse biological activities. mdpi.com

The amide functional groups are also crucial to the pharmacophoric profile. The butanoylamino group and the carboxamide group can participate in hydrogen bonding, with the N-H moieties acting as hydrogen bond donors and the carbonyl oxygens acting as hydrogen bond acceptors. These interactions are often essential for molecular recognition at a receptor's binding site.

Bio-isosteric replacement studies have explored substituting the amide group to modulate the compound's properties. The amide bond, while important for target interactions, can be susceptible to enzymatic hydrolysis. drughunter.com Replacing it with more stable groups that retain key binding features is a common objective. Non-classical bioisosteres for the amide group include five-membered aromatic rings like triazoles, oxadiazoles, or imidazoles. drughunter.commdpi.com These heterocycles can mimic the geometry and hydrogen bonding characteristics of the amide bond while potentially improving metabolic stability. drughunter.commdpi.com

In a study on related benzamides, the amide group was replaced with various bioisosteres to evaluate their nematicidal activity. The results provide insight into the importance of the amide's structural and electronic features.

| Compound/Bioisostere | Activity (% Motility Reduction) | Key Observation |

|---|---|---|

| Amide (Reference) | ~92-100% | High activity. |

| Thioamide | 92% | Slight decrease in activity, possibly due to the lower H-bond acceptor capacity of sulfur compared to oxygen. mdpi.com |

| Selenoamide | 100% | Activity comparable to the reference amide. mdpi.com |

| N-Alkylamides | No significant activity | Suggests the N-H hydrogen bond donor is critical. mdpi.com |

| Urea | ~47% | Moderate activity. mdpi.com |

| Sulfonamide | No significant activity | Indicates a poor replacement for the amide in this context. mdpi.com |

These studies underscore that the hydrogen bond acceptor capacity of the carbonyl and the hydrogen bond donor capacity of the N-H are critical pharmacophoric features. While the thioamide was a reasonable substitute, the lower activity suggests the hydrogen bond acceptor property is more influential for activity than the donor property in that specific biological context. mdpi.com The thiophene ring's ability to engage in additional interactions, such as those observed with Combretastatin A-4, further solidifies its role as a crucial pharmacophore in this class of compounds. nih.gov

Structural Analogues and Derivatives of 2 Butanoylamino Thiophene 3 Carboxamide: Impact of Structural Variations on Activity

Systematic Modification of the Butanoylamino Side Chain

The acylamino moiety at the 2-position of the thiophene (B33073) ring is a critical determinant of activity. Research into analogues has shown that the length and nature of the alkyl chain play an essential role in the compound's biological effects.

In a study of thiophene carboxamide analogues of the Annonaceous acetogenin (B2873293) solamin, which act as inhibitors of mitochondrial complex I, the length of the alkyl chain in the tail part was found to be crucial for activity. While the parent compound has a longer chain, synthesizing analogues with shorter alkyl chains in place of the n-dodecyl group resulted in a significant impact on their growth inhibitory activities against human cancer cell lines. nih.gov This suggests that an optimal chain length is required for potent interaction with the biological target.

Further studies on thiophene-3-carboxamide (B1338676) derivatives as c-Jun N-Terminal Kinase (JNK) inhibitors demonstrated that while shortening the linker between the thiophene core and a substituent group did not negatively affect inhibitory properties, introducing longer chains was not well-tolerated. nih.gov Specifically, compounds with a one-carbon linker maintained activity, whereas those with a two-carbon linker saw a dramatic decrease in potency, with IC50 values increasing to over 100 μM. nih.gov

Table 1: Impact of Side Chain Linker Length on JNK1 Inhibitory Activity

| Compound | Linker Length | JNK1 IC50 (μM) |

|---|---|---|

| 7 | 1-carbon | 3.6 |

| 8 | 0-carbon (no linker) | 5.9 |

| 9 | 2-carbon | > 100 |

| 10 | trans-2-carbon | > 100 |

Data sourced from a study on thiophene-3-carboxamide derivatives as JNK inhibitors. nih.gov

Substituent Effects on the Thiophene Ring (e.g., Methyl, Benzyl, Halogen Groups)

Introducing substituents onto the thiophene ring at the 4- and 5-positions has been shown to significantly modulate the biological activity of 2-(acylamino)thiophene-3-carboxamides. The electronic and steric properties of these substituents can alter the molecule's interaction with its target.

For instance, in the development of JNK1 inhibitors, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups led to less active compounds compared to the unsubstituted analogue. nih.gov The 4-methyl, 5-methyl, and 4,5-dimethyl substituted compounds all showed significantly reduced inhibitory activity, indicating that these positions may be involved in critical binding interactions or that substitution introduces unfavorable steric hindrance. nih.gov

Conversely, in other contexts, substitution is key to activity. Thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in various cancer cell lines. mdpi.com The presence of halogen groups, such as in 2-bromo-5-substituted thiophenes, has also been associated with potent cytotoxicity against cancer cells. mdpi.com

The position of substitution is critical. Studies on other aromatic ring systems have shown that 2- and 3-substituted compounds are generally more active than 4-substituted compounds. mdpi.com This highlights the importance of the spatial arrangement of substituents in defining the pharmacological profile.

Variation of the Carboxamide Substituent (e.g., N-substituted carboxamides)

The carboxamide group at the 3-position is a cornerstone of the molecular scaffold, often participating in crucial hydrogen-bonding interactions within the binding site of a biological target. nih.gov Its replacement or modification can lead to a drastic loss of activity.

In the pursuit of JNK1 inhibitors, replacing the 3-carboxamide group with a carboxylic acid, an ester, or a cyano group resulted in a significant drop in inhibitory activity. nih.gov Furthermore, moving the carboxamide to the 5-position on the thiophene ring rendered the compound completely inactive, underscoring the positional importance of this functional group for JNK1 inhibition. nih.gov

However, N-substitution of the carboxamide can be a viable strategy to modulate properties. A series of thiophene carboxamide derivatives were synthesized as anticancer agents where the carboxamide nitrogen was substituted with various aniline (B41778) derivatives. mdpi.com These N-aryl substitutions can influence the molecule's orientation and electronic properties.

In a different approach, researchers performed a bioisosteric replacement of the ester moiety in methyl 2-(acylamino)thiophene-3-carboxylates with an amido group. rsc.org This modification was part of an effort to develop positive allosteric modulators of the GABAB receptor. rsc.org While in this specific case, the resulting carboxamides did not exhibit significant activity, it demonstrates a common strategy for analogue design. rsc.org The introduction of a carboxamide side chain, as opposed to a carboxylate ester, can impose a larger torsion on the molecular backbone and introduce a strong intramolecular dipole moment, which alters charge transport properties and crystallinity in polymer applications. researchgate.net

Ring Fusion and Polycyclic Thiophene Systems

Creating rigid, polycyclic systems by fusing another ring to the thiophene core is a common strategy in medicinal chemistry to lock the molecule into a specific conformation, potentially increasing its affinity for a target receptor. The 2-aminothiophene-3-carboxamide (B79593) scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. tubitak.gov.trresearchgate.net

Thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized as rigid analogues of 2-(acylamino)thiophene-3-carboxamides. rsc.org These structures are formed by cyclocondensation reactions involving the amino group at the 2-position and the carboxamide at the 3-position. tubitak.gov.trresearchgate.net For example, reacting 2-aminothiophene-3-carboxamide derivatives with nitriles or thiourea (B124793) can yield different thieno[2,3-d]pyrimidine structures. researchgate.net Despite the conformational constraint, the specific thieno[2,3-d]pyrimidine analogues synthesized as potential GABAB receptor modulators did not show significant activity, suggesting that the flexibility of the original scaffold might be necessary for this particular target. rsc.org

These fused systems essentially incorporate the butanoylamino side chain and the carboxamide into a new ring structure, drastically altering the shape and electronic distribution of the original molecule. This approach remains a valuable tool for exploring the conformational requirements of a given biological target.

Future Research Directions and Potential Academic Contributions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While established methods like the Gewald reaction provide access to polysubstituted 2-aminothiophenes, future research will likely focus on developing more novel and sustainable synthetic routes. researchgate.netresearchgate.net The exploration of green chemistry principles is paramount, aiming to reduce the environmental impact of chemical synthesis.

Key areas for future investigation include:

Transition-Metal-Free Reactions: Developing synthetic strategies that avoid heavy metals is a significant goal for sustainable chemistry. One such strategy involves the chemoselective heterocyclization of bromoenynes using inexpensive and safe sulfur surrogates like potassium ethyl xanthogenate (EtOCS₂K) in an aqueous medium. organic-chemistry.org

One-Pot Procedures: Designing multi-component reactions where several steps are performed in a single reaction vessel improves efficiency and reduces waste. An efficient one-pot synthesis of 2-aminothiophene scaffolds catalyzed by L-proline under mild conditions exemplifies this approach. organic-chemistry.org

Novel Building Blocks: Research into new precursor derivatives can open up pathways to previously inaccessible analogues. For instance, using 4-methyl-3-(propylamino)thiophene-2-carboxylic acid (Articaine acid) as a precursor has been explored to synthesize novel thiophene (B33073) compounds for biological evaluation. bohrium.com

Catalyst Innovation: The use of novel catalysts, such as a bis(alkoxo)palladium complex for phosphine-free direct C-H arylation of thiophenes, can enable more efficient and selective reactions with lower catalyst loading. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Thiophene Derivatives

| Method | Description | Advantages | Research Focus |

| Gewald Reaction | A multi-component reaction to synthesize 2-aminothiophenes from a ketone or aldehyde, an α-cyano ester, and elemental sulfur. researchgate.netresearchgate.net | Well-established, versatile for creating polysubstituted thiophenes. researchgate.net | Modification for improved selectivity and yield. researchgate.net |

| Transition-Metal-Free Cyclization | Uses safe sulfur surrogates and avoids heavy metal catalysts, often in aqueous solutions. organic-chemistry.org | Environmentally sustainable, uses inexpensive reagents. organic-chemistry.org | Broadening substrate scope and improving reaction conditions. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. organic-chemistry.org | Increased efficiency, reduced solvent waste, time-saving. | Development of new catalytic systems (e.g., L-proline) for mild conditions. |